molecular formula C14H9ClN2O2 B2520419 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime CAS No. 344276-67-1

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime

Cat. No.: B2520419
CAS No.: 344276-67-1
M. Wt: 272.69
InChI Key: RDUFCPNLYHCHSI-PXNMLYILSA-N
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Description

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime is a chemical compound belonging to the class of benzisoxazoles Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime typically involves the formation of the benzisoxazole ring followed by the introduction of the oxime group. One common method involves the cyclization of an appropriate precursor, such as 4-chlorophenylhydrazine, with a suitable aldehyde under acidic conditions to form the benzisoxazole ring. The resulting benzisoxazole-5-carbaldehyde can then be treated with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate
  • 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine

Comparison: 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

(NZ)-N-[[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-11-4-2-10(3-5-11)14-12-7-9(8-16-18)1-6-13(12)17-19-14/h1-8,18H/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFCPNLYHCHSI-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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